molecular formula C10H16N2O2 B14375464 2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one CAS No. 90062-17-2

2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one

Cat. No.: B14375464
CAS No.: 90062-17-2
M. Wt: 196.25 g/mol
InChI Key: GBRQAULFDJZFKY-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with ethyl chloroformate, followed by cyclization with an appropriate reagent to form the oxazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazinone oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazinone derivatives.

Scientific Research Applications

2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The oxazinone ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethanol
  • 2-(Diethylamino)ethyl chloride
  • 2-(Diethylamino)ethyl methacrylate

Uniqueness

2-(Diethylamino)-6-ethyl-4H-1,3-oxazin-4-one is unique due to its oxazinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90062-17-2

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(diethylamino)-6-ethyl-1,3-oxazin-4-one

InChI

InChI=1S/C10H16N2O2/c1-4-8-7-9(13)11-10(14-8)12(5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

GBRQAULFDJZFKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N=C(O1)N(CC)CC

Origin of Product

United States

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